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molecular formula C15H20ClNaO5S B8329455 Nonanoic acid, 2-chloro-, 4-sulfophenyl ester, sodium salt CAS No. 94696-91-0

Nonanoic acid, 2-chloro-, 4-sulfophenyl ester, sodium salt

Cat. No. B8329455
M. Wt: 370.8 g/mol
InChI Key: VJEOZXIKEDABFA-UHFFFAOYSA-M
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Patent
US04486327

Procedure details

Anhydrous disodium p-phenolsulfonate (28.5 g; 0.130 mole) and 30.3 g (0.1436 mole) of 2-chlorononanoyl chloride were combined in a 500 ml round-bottomed flask. The flask was then immersed in an oil bath which had been preheated to 110° C. Within five minutes an exothermic reaction occurred which caused the entire mixture to congeal. After cooling, the mixture was triturated three times with 150-200 ml portions of ether and the product was vacuum dried. Elemental and nmr analyses of the resulting tan powder, 46.2 g, indicated that it was composed of 11.5% NaCl, 17.7% disodium p-phenolsulfonate, and 70.8% of sodium p-(2-chlorononanoyloxy)benzene sulfonate. This represents a 68% yield of the desired product.
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
30.3 g
Type
reactant
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([O-:7])=[CH:5][CH:4]=[C:3]([S:8]([O-:11])(=[O:10])=[O:9])[CH:2]=1.[Na+:12].[Na+].[Cl:14][CH:15]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[C:16](Cl)=[O:17]>>[Cl:14][CH:15]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[C:16]([O:7][C:6]1[CH:1]=[CH:2][C:3]([S:8]([O-:11])(=[O:9])=[O:10])=[CH:4][CH:5]=1)=[O:17].[Na+:12] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
28.5 g
Type
reactant
Smiles
C1=CC(=CC=C1[O-])S(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
30.3 g
Type
reactant
Smiles
ClC(C(=O)Cl)CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was then immersed in an oil bath
CUSTOM
Type
CUSTOM
Details
had been preheated to 110° C
CUSTOM
Type
CUSTOM
Details
Within five minutes an exothermic reaction
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the mixture was triturated three times with 150-200 ml portions of ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-])CCCCCCC.[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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